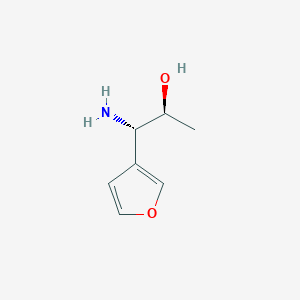

(1S,2S)-1-Amino-1-(3-furyl)propan-2-OL

Description

(1S,2S)-1-Amino-1-(3-furyl)propan-2-OL is a chiral aminopropanol derivative featuring a 3-furyl substituent. Its stereochemistry (1S,2S) and the presence of the furan ring distinguish it from structurally related analogs.

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(furan-3-yl)propan-2-ol |

InChI |

InChI=1S/C7H11NO2/c1-5(9)7(8)6-2-3-10-4-6/h2-5,7,9H,8H2,1H3/t5-,7+/m0/s1 |

InChI Key |

HBCPEGFGJUTWNM-CAHLUQPWSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=COC=C1)N)O |

Canonical SMILES |

CC(C(C1=COC=C1)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(3-furyl)propan-2-OL can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. Another method includes the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis process.

Industrial Production Methods

Industrial production of (1S,2S)-1-Amino-1-(3-furyl)propan-2-OL typically involves large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(3-furyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions on the furan ring.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-(3-furyl)propan-2-OL has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(3-furyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The furan ring contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis focuses on two phenyl-substituted aminopropanol derivatives from Parchem Chemicals, which share the core aminopropanol structure but differ in aromatic substituents and stereochemistry. These analogs provide insight into how structural variations influence physicochemical and functional properties.

Structural and Molecular Comparisons

Key Observations

Substituent Effects :

- The 2-chloro-6-fluorophenyl group () introduces moderate steric bulk and electronic effects due to halogen atoms.

- The 3-chloro-4-(trifluoromethyl)phenyl group () adds significant hydrophobicity and electron-withdrawing properties via the trifluoromethyl (-CF₃) group, which may enhance metabolic stability in pharmaceutical contexts.

- In contrast, the 3-furyl group in the target compound (absent in the evidence) would confer distinct electronic and hydrogen-bonding capabilities due to the oxygen atom in the furan ring.

Stereochemical Influence :

- Both analogs exhibit stereochemical variations at the C1 position (1S vs. 1R). Such differences can drastically alter binding affinities in chiral environments (e.g., enzyme active sites) .

Molecular Weight and Lipophilicity :

- The trifluoromethyl analog () has a higher molecular weight (265.65 vs. 219.64 g/mol), likely increasing lipophilicity (logP) compared to the chloro-fluoro analog. This could impact membrane permeability or solubility.

Hypothetical Comparison with (1S,2S)-1-Amino-1-(3-furyl)propan-2-OL

While direct data for the furyl-substituted compound is unavailable, inferences can be made:

- Reactivity : The furan oxygen could participate in hydrogen bonding or oxidation reactions, unlike halogenated phenyl groups.

- Biological Activity : Furyl-containing compounds often exhibit unique pharmacological profiles (e.g., antimicrobial or anti-inflammatory activity), which may differ from halogenated analogs .

Research Implications and Limitations

The absence of direct data for (1S,2S)-1-Amino-1-(3-furyl)propan-2-OL limits precise comparisons. However, structural analogs suggest that substituent choice and stereochemistry critically modulate properties such as solubility, stability, and bioactivity. Further studies are required to validate these hypotheses experimentally.

Biological Activity

(1S,2S)-1-Amino-1-(3-furyl)propan-2-OL, a chiral amino alcohol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its furan ring and amino alcohol functional group, exhibits significant antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of (1S,2S)-1-Amino-1-(3-furyl)propan-2-OL is CHNO, with a molecular weight of 141.17 g/mol. The compound features two stereocenters, contributing to its unique stereochemical properties which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 141.17 g/mol |

| CAS Number | 1336842-15-9 |

Antimicrobial Properties

Preliminary studies suggest that (1S,2S)-1-Amino-1-(3-furyl)propan-2-OL exhibits antimicrobial activity against various pathogens. Its ability to inhibit microbial growth positions it as a potential candidate for developing new antimicrobial agents.

- Mechanism of Action : The compound may interact with specific enzymes or receptors involved in microbial metabolism, thereby inhibiting growth and proliferation.

Anti-inflammatory Effects

Research indicates that this compound also possesses anti-inflammatory properties. It may modulate biochemical pathways related to inflammation, making it a subject of interest for therapeutic applications in inflammatory diseases.

- Research Findings : In vitro studies have shown that (1S,2S)-1-Amino-1-(3-furyl)propan-2-OL can reduce the production of pro-inflammatory cytokines in cultured cells, suggesting its potential use in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of (1S,2S)-1-Amino-1-(3-furyl)propan-2-OL:

- Antimicrobial Activity Study :

- Objective : To evaluate the effectiveness of (1S,2S)-1-Amino-1-(3-furyl)propan-2-OL against common bacterial strains.

- Methodology : Disk diffusion method was employed to assess antibacterial activity against E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Results : The compound showed significant inhibition zones against all tested strains, with the largest zone observed for Staphylococcus aureus.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 12 |

- Anti-inflammatory Research :

- Objective : To investigate the effect of (1S,2S)-1-Amino-1-(3-furyl)propan-2-OL on cytokine production.

- Methodology : Human peripheral blood mononuclear cells were treated with the compound and stimulated with lipopolysaccharides (LPS).

- Findings : A dose-dependent reduction in TNF-alpha and IL-6 levels was observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.